N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzothiazole ring fused with a tetrazole ring through an amide linkage
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Benzothiazole derivatives have been shown to interact with various biochemical pathways depending on their specific biological activity .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological effects depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound often employ high-yield synthetic routes that utilize readily available starting materials and efficient catalysts. The use of solvents like dimethylformamide and reaction conditions such as elevated temperatures and pressures are common to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole ring.
Common Reagents and Conditions
Common reagents include hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and dimethylformamide. Reaction conditions often involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole and tetrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- Benzothiazole-2-thiol
- 2-(2-hydroxyphenyl)benzothiazole
Uniqueness
What sets N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide apart is its unique combination of the benzothiazole and tetrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6OS/c22-14(18-15-17-12-3-1-2-4-13(12)23-15)10-5-7-11(8-6-10)21-9-16-19-20-21/h1-9H,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHDMANERMFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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